3-cyclobutanecarbonyl-4H-1,2,4-triazole
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Overview
Description
3-cyclobutanecarbonyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring fused with a cyclobutanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutanecarbonyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanecarbonyl chloride with 4H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutanecarbonyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3-cyclobutanecarbonyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclobutanecarbonyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-triazole: A simpler triazole compound without the cyclobutanecarbonyl group.
3-amino-1,2,4-triazole: Contains an amino group instead of the cyclobutanecarbonyl group.
1,2,4-triazole-3-thiol: Contains a thiol group in place of the cyclobutanecarbonyl group.
Uniqueness
3-cyclobutanecarbonyl-4H-1,2,4-triazole is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications, particularly in the development of new pharmaceuticals and materials .
Properties
CAS No. |
1596013-62-5 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
cyclobutyl(1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C7H9N3O/c11-6(5-2-1-3-5)7-8-4-9-10-7/h4-5H,1-3H2,(H,8,9,10) |
InChI Key |
JDIHQBZDYPUNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=NC=NN2 |
Purity |
95 |
Origin of Product |
United States |
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